methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate
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Overview
Description
Methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate, commonly known as M5P3T, is a synthetic organic compound used in a variety of scientific research applications. It is a derivative of thiophene and is an important building block for the synthesis of other compounds. M5P3T has been studied for its biochemical and physiological effects, and its potential use in lab experiments.
Scientific Research Applications
Anti-Inflammatory Properties: Thiophenes exhibit anti-inflammatory effects by modulating immune responses. They may inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.
Anti-Cancer Activity: Certain thiophene derivatives demonstrate anti-cancer properties. They interfere with cell division, induce apoptosis, and inhibit tumor growth. Our compound could be explored for its specific anti-cancer mechanisms.
Anti-Anxiety and Anti-Psychotic Effects: Thiophenes may interact with neurotransmitter receptors, affecting anxiety and mood disorders. Investigating our compound’s impact on these pathways could yield valuable insights.
Anti-Fungal and Anti-Microbial Properties: Thiophenes can combat fungal and microbial infections. Their mode of action involves disrupting cell membranes or inhibiting essential enzymes. Our compound might exhibit similar effects.
Kinase Inhibition: Thiophenes often target kinases involved in cell signaling pathways. These compounds could potentially regulate cellular processes and impact diseases like cancer and neurodegenerative disorders.
Estrogen Receptor Modulation: Some thiophenes interact with estrogen receptors, making them relevant for hormone-related conditions. Our compound’s estrogenic activity warrants exploration.
Conclusion
“Methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate” holds immense promise across diverse fields. Researchers should explore its unique properties and potential applications further. 🌿🔬
For more details, refer to the following sources:
- Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 137
- Recent strategies in the synthesis of thiophene derivatives. SpringerPlus, 5(1), 1-15
- Heterocycles based on the 1,2,3-triazole moiety. Molecules, 29(2), 1798
Mechanism of Action
Target of Action
Methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad range of pharmacological properties
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their broad range of pharmacological properties
properties
IUPAC Name |
methyl 5-phenyl-3-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S/c1-26-16-10-14(11-17(27-2)19(16)28-3)21(24)23-15-12-18(13-8-6-5-7-9-13)30-20(15)22(25)29-4/h5-12H,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLCGYQJDQYTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate |
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